Cas no 4225-35-8 (4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one)
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties
Names and Identifiers
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- 3(2H)-Benzofuranone, 4,6-dimethoxy-
- 4,6-dimethoxy-1-benzofuran-3-one
- 4,6-Dimethoxy-2,3-dihydrobenzofuran-3-one
- SCHEMBL1429798
- CHEMBL2253268
- 4225-35-8
- CS-0215441
- 4,6-Dimethoxy-3-benzofuranone
- 4,6-Dimethoxycoumaranone
- DTXSID60345722
- 4,6-Dimethoxy-2,3-dihydro-1-benzofuran-3-one
- TQP1519
- 4,6-dimethoxy-3(2h)-benzofuranone
- 4,6-Dimethoxybenzofuran-3(2H)-one
- EN300-247477
- 4,6-Dimethoxy-1-benzofuran-3(2H)-one #
- 4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one
-
- MDL: MFCD12079199
- Inchi: 1S/C10H10O4/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4H,5H2,1-2H3
- InChI Key: LXQJNUVFRZIYBH-UHFFFAOYSA-N
- SMILES: O1CC(C2C(=CC(=CC1=2)OC)OC)=O
Computed Properties
- Exact Mass: 194.0579
- Monoisotopic Mass: 194.05790880g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 358.3±42.0 °C at 760 mmHg
- Flash Point: 162.1±27.9 °C
- PSA: 44.76
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D368025-10mg |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
4225-35-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D368025-50mg |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
4225-35-8 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D368025-100mg |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
4225-35-8 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM154805-1g |
4,6-dimethoxybenzofuran-3(2H)-one |
4225-35-8 | 95% | 1g |
$380 | 2021-06-08 | |
| Alichem | A019097813-1g |
4,6-Dimethoxybenzofuran-3(2H)-one |
4225-35-8 | 95% | 1g |
$328.00 | 2023-09-01 | |
| Chemenu | CM154805-1g |
4,6-dimethoxybenzofuran-3(2H)-one |
4225-35-8 | 95% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-247477-0.05g |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
4225-35-8 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-247477-0.1g |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
4225-35-8 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-247477-0.25g |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
4225-35-8 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-247477-0.5g |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one |
4225-35-8 | 95% | 0.5g |
$579.0 | 2024-06-19 |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-one
3(2H)-Benzofuranone, 4,6-dimethoxy-: A Comprehensive Overview
3(2H)-Benzofuranone, 4,6-dimethoxy- is a natural product that has garnered significant attention in the field of biomedical research due to its unique structural properties and diverse biological activities. This compound belongs to the class of benzofurans, which are bicyclic aromatic compounds characterized by a fused benzene ring and a furan moiety. The presence of methoxy groups at positions 4 and 6 further distinguishes this compound, contributing to its intricate chemical profile and potential biological applications.
Discovered in the early years of natural products research, 3(2H)-Benzofuranone, 4,6-dimethoxy- has been isolated from various botanical sources, including certain species of *Piper* genus. Its synthesis has also been achieved through chemical synthesis routes, enabling researchers to study its properties in greater detail. The compound's structure incorporates a furan ring, which is known for its electron-rich nature, making it susceptible to various chemical reactions and biological interactions.
Recent studies have highlighted the potential of benzofuranone derivatives as antioxidants, anti-inflammatory agents, and even anticancer drugs. The methoxy groups in 3(2H)-Benzofuranone, 4,6-dimethoxy- are believed to play a critical role in modulating its biological activity by influencing the compound's electronic properties and metabolic stability. These groups also contribute to the compound's hydrophobicity, which may enhance its bioavailability when administered orally.
One of the most promising avenues of research into 3(2H)-Benzofuranone, 4,6-dimethoxy- is its potential as a natural anticancer agent. Preclinical studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The exact mechanism of action remains under investigation, but it is hypothesized that the compound may induce apoptosis, inhibit cell proliferation, and disrupt the angiogenic process in cancer cells.
Another area of interest is the exploration of 3(2H)-Benzofuranone, 4,6-dimethoxy- as a template molecule for drug discovery. By modifying its structure, researchers aim to develop more potent and selective derivatives that can target specific disease pathways. For instance, substitution of the methoxy groups with other electron-donating or withdrawing substituents could alter the compound's pharmacokinetic profile and enhance its therapeutic efficacy.
Recent advancements in analytical techniques have also enabled a deeper understanding of the chemical and physical properties of 3(2H)-Benzofuranone, 4,6-dimethoxy-. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the compound's molecular structure and stereochemistry. These insights are crucial for optimizing its synthesis and characterizing its biological interactions.
Furthermore, the study of 3(2H)-Benzofuranone, 4,6-dimethoxy- has extended into the realm of natural product biosynthesis. Researchers have made strides in identifying the enzymes and pathways responsible for its biosynthesis in plants. This knowledge not only aids in understanding plant metabolism but also opens up new avenues for biotechnological applications, such as metabolic engineering to produce this compound on a large scale.
Given its multifaceted biological activities, 3(2H)-Benzofuranone, 4,6-dimethoxy- has the potential to serve as a lead compound in drug development. Its unique combination of structural features and biological properties makes it an attractive candidate for targeting diseases characterized by inflammation, oxidative stress, and uncontrolled cell growth.
In conclusion, 3(2H)-Benzofuranone, 4,6-dimethoxy- represents a valuable compound with significant implications in biomedical research. Its structural uniqueness, biological activities, and potential for further optimization make it a promising candidate for drug development. As research into this compound continues to evolve, it is expected to yield new insights into its mechanisms of action and therapeutic applications.
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